NNRTIs-IN-3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NNRTIs-IN-3 is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of human immunodeficiency virus (HIV) infections. NNRTIs inhibit the reverse transcriptase enzyme, which is crucial for the replication of HIV’s genetic material . This compound is part of a class of antiretroviral drugs that play a significant role in highly active antiretroviral therapy (HAART) for managing HIV/AIDS .
Vorbereitungsmethoden
The synthesis of NNRTIs-IN-3 involves multiple steps, typically starting with the preparation of a bicyclic core structure. This core is then modified with various functional groups to enhance its activity and solubility . The synthetic routes often involve reactions such as nucleophilic substitution, cyclization, and functional group modifications. Industrial production methods focus on optimizing these reactions to achieve high yields and purity while minimizing costs and environmental impact .
Analyse Chemischer Reaktionen
NNRTIs-IN-3 undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the compound, potentially altering its activity.
Reduction: Used to reduce specific functional groups, affecting the compound’s overall structure and function.
Substitution: Common reagents for substitution reactions include halides and nucleophiles, which replace existing functional groups with new ones.
Cyclization: This reaction forms the bicyclic core structure essential for the compound’s activity.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could produce various substituted analogs .
Wissenschaftliche Forschungsanwendungen
NNRTIs-IN-3 has a wide range of scientific research applications, including:
Wirkmechanismus
NNRTIs-IN-3 exerts its effects by binding to a specific allosteric site on the reverse transcriptase enzyme, distinct from the active site where nucleoside reverse transcriptase inhibitors (NRTIs) bind . This binding induces a conformational change in the enzyme, inhibiting its activity and preventing the replication of HIV’s genetic material . The molecular targets include the reverse transcriptase enzyme and the pathways involved in viral replication .
Vergleich Mit ähnlichen Verbindungen
NNRTIs-IN-3 is compared with other NNRTIs such as nevirapine, delavirdine, efavirenz, etravirine, and rilpivirine . While all these compounds inhibit reverse transcriptase, this compound is unique due to its specific binding affinity and resistance profile . It has shown improved solubility and activity against resistant strains of HIV compared to some first-generation NNRTIs .
Similar compounds include:
Nevirapine: First-generation NNRTI with a lower genetic barrier to resistance.
Delavirdine: Another first-generation NNRTI with similar limitations.
Efavirenz: Known for its central nervous system side effects.
Etravirine: Second-generation NNRTI with improved resistance profile.
Rilpivirine: Another second-generation NNRTI with enhanced solubility and activity.
This compound stands out due to its enhanced physicochemical properties and efficacy against resistant strains .
Eigenschaften
Molekularformel |
C17H20ClN5O |
---|---|
Molekulargewicht |
345.8 g/mol |
IUPAC-Name |
2-azaspiro[3.3]heptan-2-yl-[5-chloro-2-[(2-methyl-1,2,4-triazol-3-yl)methylamino]phenyl]methanone |
InChI |
InChI=1S/C17H20ClN5O/c1-22-15(20-11-21-22)8-19-14-4-3-12(18)7-13(14)16(24)23-9-17(10-23)5-2-6-17/h3-4,7,11,19H,2,5-6,8-10H2,1H3 |
InChI-Schlüssel |
UVLIKOJNXFXFBX-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=NC=N1)CNC2=C(C=C(C=C2)Cl)C(=O)N3CC4(C3)CCC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.